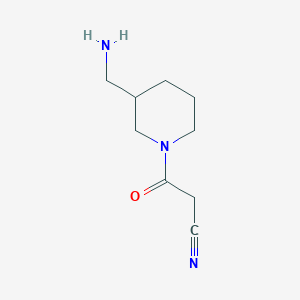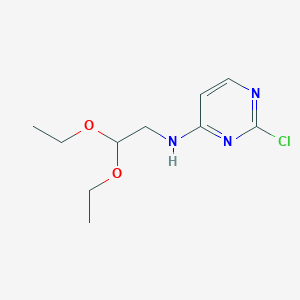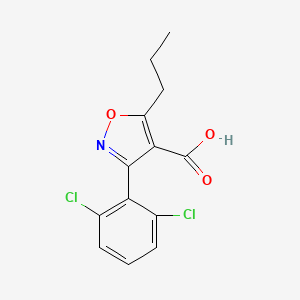
3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Functionalization
A key application of this compound involves its role in the selective functionalization of sp(3) C-H bonds adjacent to nitrogen. A study demonstrated the use of (diacetoxyiodo)benzene (DIB) for the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom in piperidine derivatives, showcasing the compound's utility in synthesizing various cis-2,3-diacetoxylated piperidines (Xing‐Zhong Shu et al., 2009). This process underscores the compound's significance in creating functionalized nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery and development.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile have been synthesized to explore their potential as pharmacological agents. For instance, novel trisubstituted 4-aminopiperidines, synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3′-iminobis(propanenitrile), were investigated for their PAF-receptor antagonist activity, indicating a promising approach for the development of new therapeutic agents (H. Benmehdi et al., 2008).
Advancements in GSK-3β Inhibition
Further research into this compound derivatives led to the development of novel inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's. A study reported the synthesis and biological evaluation of 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, elaborating on the structural optimization of these compounds for enhanced activity and metabolic stability (Stanislav Andreev et al., 2019). This research highlights the compound's potential in contributing to the development of new treatments for neurodegenerative conditions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell division and growth.
Mode of Action
It is believed to interact with its target, the serine/threonine-protein kinase chk1, potentially inhibiting its function . This could lead to alterations in cell cycle progression and DNA repair mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on the Serine/threonine-protein kinase Chk1 . This could result in alterations in cell cycle progression and DNA repair mechanisms, potentially leading to cell death or growth inhibition.
properties
IUPAC Name |
3-[3-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-3-9(13)12-5-1-2-8(6-11)7-12/h8H,1-3,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRIPGHRTPVADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)



![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)



![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
